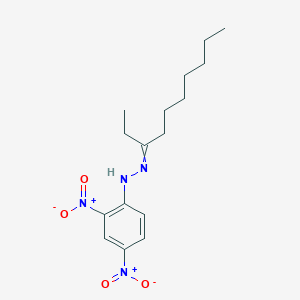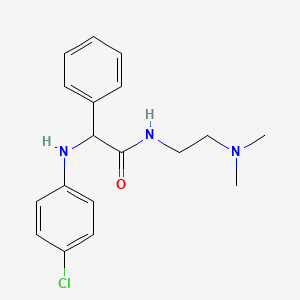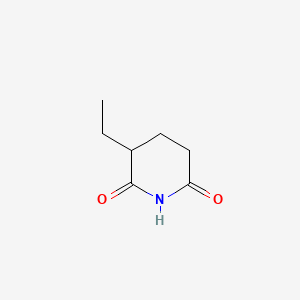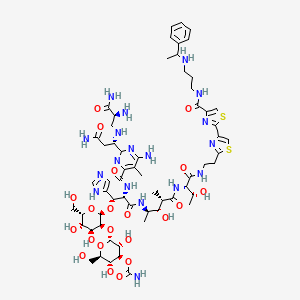
3-Decanone (2,4-dinitrophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Decanone(2,4-dinitrophenyl)hydrazone is a chemical compound derived from the reaction between 3-decanone and 2,4-dinitrophenylhydrazine. This compound is part of the hydrazone family, which is known for its applications in various fields such as analytical chemistry, medicinal chemistry, and material science. The hydrazone derivatives are particularly notable for their stability and reactivity, making them useful in a wide range of chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decanone(2,4-dinitrophenyl)hydrazone typically involves the condensation reaction between 3-decanone and 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol. The general procedure involves dissolving 3-decanone in the solvent and then adding 2,4-dinitrophenylhydrazine. The mixture is then heated under reflux conditions to facilitate the reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-Decanone(2,4-dinitrophenyl)hydrazone can be scaled up by using larger reaction vessels and more efficient purification techniques. The use of continuous flow reactors can also enhance the efficiency of the synthesis process. Additionally, the reaction conditions can be optimized to increase the yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Decanone(2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:
Condensation Reactions: The compound can participate in further condensation reactions with other carbonyl compounds to form more complex hydrazone derivatives.
Reduction Reactions: The nitro groups in the compound can be reduced to amino groups under suitable conditions.
Substitution Reactions: The hydrazone moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Reduction Reactions: Common reducing agents include hydrogen gas in the presence of a metal catalyst, or chemical reducing agents such as sodium borohydride.
Substitution Reactions: These reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Condensation Reactions: Formation of more complex hydrazone derivatives.
Reduction Reactions: Formation of amino derivatives.
Substitution Reactions: Formation of substituted hydrazone compounds.
科学的研究の応用
3-Decanone(2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.
Medicinal Chemistry: Investigated for its potential antimicrobial and anticancer properties.
Material Science: Utilized in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 3-Decanone(2,4-dinitrophenyl)hydrazone involves its interaction with carbonyl compounds to form hydrazone derivatives. The compound acts as a nucleophile, attacking the electrophilic carbonyl carbon and forming a stable hydrazone linkage. This reaction is facilitated by the presence of the nitro groups, which enhance the nucleophilicity of the hydrazone moiety.
類似化合物との比較
3-Decanone(2,4-dinitrophenyl)hydrazone can be compared with other similar compounds such as:
3-Decanone(2,4-dinitrophenyl)hydrazine: Similar in structure but lacks the hydrazone linkage.
3-Decanone(2,4-dinitrophenyl)hydrazone analogs: Compounds with different alkyl or aryl groups attached to the hydrazone moiety.
The uniqueness of 3-Decanone(2,4-dinitrophenyl)hydrazone lies in its specific reactivity and stability, which make it particularly useful in various chemical and biological applications.
特性
CAS番号 |
62758-09-2 |
|---|---|
分子式 |
C16H24N4O4 |
分子量 |
336.39 g/mol |
IUPAC名 |
N-(decan-3-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C16H24N4O4/c1-3-5-6-7-8-9-13(4-2)17-18-15-11-10-14(19(21)22)12-16(15)20(23)24/h10-12,18H,3-9H2,1-2H3 |
InChIキー |
PWAHXLHBAABMQH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B13793241.png)



![[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B13793261.png)
![2-[1-(1-Benzo[1,3]dioxol-5-ylmethyl-1H-tetrazol-5-ylmethyl)-piperidin-4-yl]-benzothiazole](/img/structure/B13793262.png)







